2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide
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Overview
Description
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide is an organic compound characterized by the presence of a methoxyphenyl group and a phenylethyl group attached to an ethanethioamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide typically involves the reaction of 4-methoxybenzaldehyde with 2-phenylethylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with ethanethioamide under appropriate conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to maintain the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)ethylamine: Shares the methoxyphenyl group but lacks the ethanethioamide moiety.
N-(2-phenylethyl)ethanethioamide: Contains the ethanethioamide group but lacks the methoxyphenyl group.
Uniqueness
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide is unique due to the combination of the methoxyphenyl and phenylethyl groups attached to the ethanethioamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-19-16-9-7-15(8-10-16)13-17(20)18-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODXWHXSSDPVOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=S)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198755 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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